8-Iodo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
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Overview
Description
8-Iodo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is an organic compound with the molecular formula C12H14IN. It is a derivative of indacene, a polycyclic aromatic hydrocarbon, and contains an iodine atom and an amine group. This compound is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine typically involves the iodination of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position. Common reagents used in this process include iodine and a suitable oxidizing agent .
Industrial Production Methods
The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Iodo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1,2,3,5,6,7-hexahydro-s-indacen-4-amine with an azide group replacing the iodine atom .
Scientific Research Applications
8-Iodo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 8-Iodo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine involves its interaction with specific molecular targets. The iodine atom and amine group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine: This compound lacks the iodine atom and has different reactivity and applications.
8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine: The methyl group replaces the iodine atom, leading to different chemical properties and uses
Uniqueness
The iodine atom enhances its ability to participate in various substitution and coupling reactions, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
8-iodo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14IN/c13-11-7-3-1-5-9(7)12(14)10-6-2-4-8(10)11/h1-6,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPBJQANFUYFIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=C3CCCC3=C2N)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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